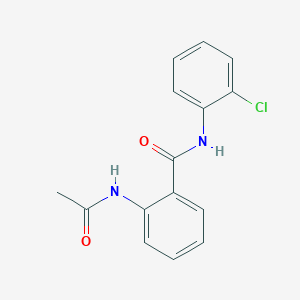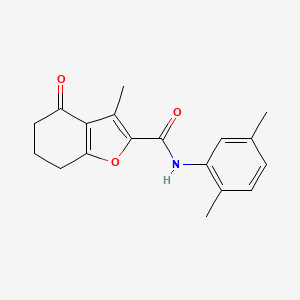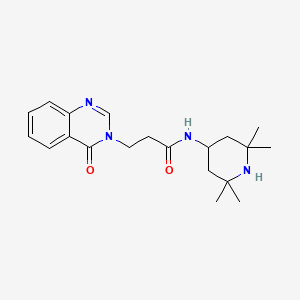![molecular formula C24H19ClN2O3 B7464153 ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate, also known as CIBO (Chemical Inhibitor of Bromodomain and Extra-Terminal domain-containing proteins), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CIBO is a potent and selective inhibitor of BET proteins, which play a crucial role in gene transcription and regulation.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. BET proteins are known to play a critical role in the development and progression of cancer, and ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has been shown to improve cardiac function in animal models of heart failure.
Wirkmechanismus
BET proteins are epigenetic readers that recognize acetylated lysine residues on histone proteins, which are involved in gene transcription and regulation. BET proteins are overexpressed in several cancers, and their inhibition has been shown to suppress oncogene expression and induce apoptosis in cancer cells. ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their function.
Biochemical and Physiological Effects
ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate inhibits the expression of oncogenes, induces apoptosis, and inhibits cell proliferation. In animal models of inflammatory diseases, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate reduces inflammation and improves clinical symptoms. Moreover, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has been shown to improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has several advantages for lab experiments, including its potency and selectivity for BET proteins. Moreover, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has some limitations, including its complex synthesis method and the need for specialized equipment and expertise. Moreover, the long-term safety and efficacy of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate in humans are still unknown, and further studies are needed to evaluate its potential as a therapeutic agent.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate. First, more studies are needed to evaluate the safety and efficacy of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate in humans. Second, the mechanism of action of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate needs to be further elucidated to better understand its effects on gene transcription and regulation. Third, more studies are needed to evaluate the potential of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Fourth, the development of more potent and selective BET inhibitors based on the structure of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate can be explored. Finally, the combination of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate with other therapeutic agents can be investigated to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate is a promising chemical compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate is a potent and selective inhibitor of BET proteins, which play a crucial role in gene transcription and regulation. Although ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate has some limitations, its potential as a therapeutic agent warrants further investigation. Future studies can help to better understand the mechanism of action of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate involves a multi-step process that starts with the preparation of 4-chlorobenzoic acid. The acid is then converted to 4-chlorobenzoyl chloride, which is reacted with 3-aminoisoindoline to obtain 3-(4-chlorobenzoyl)imino-1H-isoindole. The final step involves the condensation of the intermediate with ethyl 4-bromobenzoate to produce ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate. The synthesis of ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Eigenschaften
IUPAC Name |
ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-2-30-24(29)17-9-13-20(14-10-17)27-15-18-5-3-4-6-21(18)22(27)26-23(28)16-7-11-19(25)12-8-16/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFROSQIKSOSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![1-Cyclohexyl-3-[[4-(2,2-dicyanoethenyl)phenyl]carbamoyl]-1-methylsulfonylurea](/img/structure/B7464083.png)


![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![3-bromo-N-[3-cyano-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B7464116.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)

![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)


![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2H-chromen-2-imine](/img/structure/B7464167.png)
